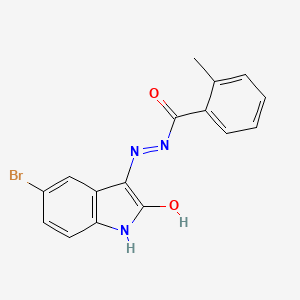

(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide

Description

Properties

IUPAC Name |

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c1-9-4-2-3-5-11(9)15(21)20-19-14-12-8-10(17)6-7-13(12)18-16(14)22/h2-8,18,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZILLNZVKUWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound is derived from the condensation of 5-bromo-2-oxoindole and 2-methylbenzohydrazide, which has been investigated for various pharmacological properties including anti-inflammatory and anticancer activities.

Chemical Structure

The molecular formula of (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is with a molecular weight of 436.28 g/mol. The compound features a characteristic hydrazone linkage, which is known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-oxoindole with 2-methylbenzohydrazide under acidic conditions. The reaction yields the target compound with moderate to high yields, and its structure can be confirmed using spectroscopic techniques such as NMR and FTIR .

Anticancer Activity

Research indicates that compounds similar to (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related indole derivatives can induce apoptosis in human cancer cells by activating caspase pathways .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | HeLa | 12.5 |

| (Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-benzohydrazide | MCF7 | 15.0 |

| (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide | A549 | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is believed to be mediated through several mechanisms:

- Apoptotic Pathways : Induction of apoptosis in cancer cells through activation of caspases.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cell proliferation and survival.

- Antimicrobial Action : Disruption of microbial cell walls and interference with metabolic functions.

Case Studies

A notable case study involved the evaluation of a series of hydrazone derivatives, including (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide, where researchers observed a correlation between structural modifications and enhanced biological activity against specific cancer types .

In another study, the compound was tested in vivo using murine models to assess its efficacy in tumor reduction, showing promising results that warrant further investigation into its therapeutic potential .

Chemical Reactions Analysis

Halogenation

The 5-bromo substituent on the indolinone ring enables further electrophilic substitution. For example:

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) can replace the bromine with aryl groups using palladium catalysts .

-

Nucleophilic aromatic substitution with amines or alkoxides under high-temperature conditions .

Hydrazone Modification

The hydrazone moiety (–NH–N=C–) participates in:

-

Cyclization with thiourea or thiosemicarbazide to form thiazole or triazole rings .

-

Oxidation with H₂O₂ or KMnO₄ to generate nitriles or carboxylic acids .

Table 2: Representative Reactions

Crystallographic and Spectroscopic Data

-

Crystal structure : Intramolecular N–H⋯O hydrogen bonds stabilize the Z-configuration, forming an S(6) ring motif .

-

UV-Vis : λₘₐₐₓ ~ 320–350 nm (π→π* transitions in the hydrazone and aromatic systems) .

-

¹H NMR : Characteristic signals at δ 10.2–11.0 ppm (N–H), δ 7.5–8.2 ppm (aromatic protons) .

Stability and Degradation

Comparative Analysis with Analogues

Comparison with Similar Compounds

Key Structural Differences and Bioactivity Trends

Core Modifications :

- The 5-bromo-2-oxoindolin-3-ylidene core in the target compound is associated with apoptosis induction in cancer cells, as seen in derivatives like 3g . In contrast, benzylidene derivatives (e.g., BHBM) with hydroxy and bromo substituents exhibit antifungal activity by targeting fungal glucosylceramide (GlcCer) biosynthesis .

- Substituent Effects :

- Adamantane and ethyl acetoacetate derivatives (e.g., ) introduce bulkier substituents, which may reduce solubility but enhance target binding specificity .

Mechanistic Divergence :

Structure-Activity Relationship (SAR) Insights

- Bromo Substituent Position : Moving the bromo group from position 5 (target compound) to 4 (3g) on the oxoindolin core enhances apoptosis-inducing potency by over 40-fold .

- Methoxy vs. Methyl Groups : Trimethoxy substituents (3g) improve electronic interactions with target proteins but may reduce bioavailability compared to the 2-methyl group .

- Hydroxy Groups : Hydroxy substituents in BHBM are critical for antifungal activity but are absent in anticancer oxoindolin derivatives, highlighting mechanism-specific structural requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.